N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
Description
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Properties
Molecular Formula |
C18H16N4O2S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H16N4O2S2/c23-15(10-14-7-4-8-25-14)19-18-21-20-17(26-18)12-9-16(24)22(11-12)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,19,21,23) |
InChI Key |
RBSLZUMLNOZFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common approach starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the corresponding carboxamides . Another method involves cyclization with primary amines followed by Masamune-Claisen condensation and cyclization of the newly formed β-keto esters with amidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the heterocyclic rings play a crucial role in its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
Uniqueness
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct chemical and biological properties. These heterocyclic structures enhance its potential for diverse applications in medicinal chemistry and materials science.
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